N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide
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Overview
Description
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methanesulfonyl group attached to an indole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Benzylation and Methylation: The final steps involve the benzylation and methylation of the indole derivative to obtain the target compound.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity . The methanesulfonyl group may enhance the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and a precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-27(15-19-8-3-2-4-9-19)25(29)17-28-16-24(22-12-5-6-13-23(22)28)32(30,31)18-20-10-7-11-21(26)14-20/h2-14,16H,15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIPEGPUAIHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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